molecular formula C15H13FO3 B13889711 Ethyl 4-fluoro-2-phenoxybenzoate

Ethyl 4-fluoro-2-phenoxybenzoate

Cat. No.: B13889711
M. Wt: 260.26 g/mol
InChI Key: AUOKSTRCHFRDKM-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-phenoxybenzoate is an organic compound with the molecular formula C15H13FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-phenoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-iodobenzoic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with ethanol to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

Major Products Formed

    Oxidation: 4-fluoro-2-phenoxybenzoic acid.

    Reduction: 4-fluoro-2-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-2-phenoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-phenoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-fluoro-2-phenoxybenzoic acid, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and pathways .

Comparison with Similar Compounds

Ethyl 4-fluoro-2-phenoxybenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions and interact with specific molecular targets, making it valuable in research and industry.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

ethyl 4-fluoro-2-phenoxybenzoate

InChI

InChI=1S/C15H13FO3/c1-2-18-15(17)13-9-8-11(16)10-14(13)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

AUOKSTRCHFRDKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

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